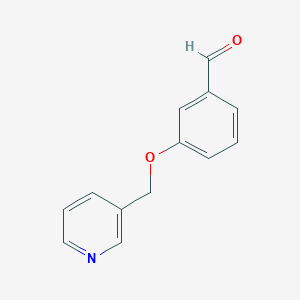

3-(Pyridin-3-ylmethoxy)-benzaldehyde

Description

3-(Pyridin-3-ylmethoxy)-benzaldehyde is a synthetic benzaldehyde derivative featuring a pyridine ring substituted at the 3-position with a methoxy-linked benzaldehyde group.

Properties

IUPAC Name |

3-(pyridin-3-ylmethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-9-11-3-1-5-13(7-11)16-10-12-4-2-6-14-8-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCKRWTOQWYZAKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC2=CN=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-3-ylmethoxy)-benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with 3-bromomethylpyridine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Reaction Scheme:

- Dissolve 3-hydroxybenzaldehyde and 3-bromomethylpyridine in DMF.

- Add potassium carbonate to the reaction mixture.

- Heat the reaction mixture to 80-100°C for several hours.

- Cool the reaction mixture and pour it into water.

- Extract the product with an organic solvent such as ethyl acetate.

- Purify the product by column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, the use of automated purification systems can streamline the isolation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-3-ylmethoxy)-benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.

Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: 3-(Pyridin-3-ylmethoxy)benzoic acid.

Reduction: 3-(Pyridin-3-ylmethoxy)benzyl alcohol.

Substitution: Various substituted derivatives of this compound, depending on the substituent introduced.

Scientific Research Applications

3-(Pyridin-3-ylmethoxy)-benzaldehyde has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules

Biology: The compound can be used in the design of biologically active molecules, such as enzyme inhibitors or receptor ligands. Its structural features may contribute to binding interactions with biological targets.

Medicine: Potential applications in drug discovery and development, particularly in the synthesis of novel therapeutic agents. The compound’s ability to undergo diverse chemical reactions makes it a versatile intermediate in medicinal chemistry.

Industry: Used in the production of advanced materials, such as polymers or coordination compounds. Its functional groups can participate in polymerization reactions or coordinate with metal ions to form coordination complexes.

Mechanism of Action

The mechanism of action of 3-(Pyridin-3-ylmethoxy)-benzaldehyde depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzyme activity. The pyridine ring can participate in π-π stacking interactions or hydrogen bonding with biological macromolecules, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Physicochemical Properties :

- Appearance : Reported as a yellow or white solid depending on synthesis conditions .

- Melting Point : 75–78°C (literature value: 76–78°C) .

- Yield : Synthesized in 53% yield via nucleophilic substitution reactions under optimized conditions .

- Spectroscopic Data: ¹H NMR (DMSO-d₆, 400 MHz): δ 9.88 (s, 1H, aldehyde), 7.93–7.85 (m, aromatic protons), 5.24 (s, 2H, -OCH₂-) . ESI-MS: m/z 212.08 [M-H]⁺, confirming molecular formula C₁₃H₁₁NO₂ .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound is structurally related to other benzaldehyde derivatives with variations in substituent positions and heterocyclic moieties. Key analogues include:

Key Observations :

- Melting Points : Pyridin-2-yl derivatives (e.g., 3b) exhibit higher melting points than pyridin-3-yl analogues, likely due to enhanced crystallinity from directional hydrogen bonding .

- Yields : The 4-position pyridin-3-yl derivative (16e) achieves a higher yield (86%) compared to the 3-position analogue (53%), suggesting steric or electronic effects influence reaction efficiency .

Biological Activity

3-(Pyridin-3-ylmethoxy)-benzaldehyde, with the chemical formula CHNO, is an organic compound characterized by a benzaldehyde group linked to a pyridine ring via a methoxy group. This unique structure suggests potential biological activities that warrant detailed exploration. Preliminary studies indicate various biological properties, including anticancer and antimicrobial activities, although comprehensive data remains limited.

- Molecular Weight : 213.23 g/mol

- Structure : The compound features a methoxy group (-OCH) attached to a pyridine ring, which enhances its reactivity and biological interactions.

Anticancer Activity

Recent studies have begun to evaluate the anticancer potential of compounds similar to this compound. For instance, derivatives of this compound have shown promising results against various cancer cell lines:

| Cell Line | IC (μM) | Activity |

|---|---|---|

| A549 | 15.2 | Antiproliferative |

| MCF7 | 12.8 | Antiproliferative |

| HCT116 | 20.5 | Antiproliferative |

| PC3 | 18.0 | Antiproliferative |

These findings suggest that modifications in the structure can significantly alter the compound's efficacy against different cancer types .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been investigated. It has been suggested that similar benzaldehyde derivatives may exhibit inhibitory effects on bacterial growth. For example, some studies reported that related compounds could inhibit the growth of Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity.

The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with specific molecular targets, such as enzymes or receptors involved in cell signaling pathways. This interaction could lead to altered metabolic processes and cellular responses.

Case Studies and Research Findings

- Synthesis and Evaluation : A recent study synthesized several derivatives of benzaldehyde compounds, including those with pyridine moieties. These compounds were evaluated for their antiproliferative activities against multiple cancer cell lines, demonstrating significant activity comparable to known chemotherapeutics .

- In Vitro Studies : In vitro assays have shown that compounds structurally similar to this compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

- Comparative Analysis : A comparative study highlighted that compounds with varying substitutions on the benzene or pyridine rings exhibited different levels of biological activity, suggesting that fine-tuning the molecular structure could enhance therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.